3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound that belongs to the furochromene class of compounds. It features a unique molecular structure characterized by a furochromene backbone with additional functional groups that enhance its chemical properties and potential biological activities.
The compound is classified under organic compounds, specifically as a furochromene derivative due to its furo[3,2-g]chromen structure. It also contains a propanamide functional group and a pyrazole moiety, indicating potential pharmacological relevance.
The synthesis of 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves several synthetic steps:
Each step requires careful control of reaction conditions (temperature, time, and reagents) to ensure high yields and purity of the final product. The use of spectroscopic techniques (NMR, MS) is essential for confirming the structure at each stage.
The molecular formula for this compound is , with a molecular weight of approximately 398.48 g/mol. The structure features several key components:
The compound's structural representation can be visualized using SMILES notation: Cc(c1c2)c(C)oc1c(C)c(O1)c2C(C)=C(CCC(O)=O)C1=O, which encapsulates its complex arrangement of atoms and bonds .
This compound can undergo various chemical reactions typical for amides and furochromenes:
The reactions are typically performed under controlled conditions to prevent side reactions and ensure selectivity. The choice of solvent and temperature can significantly influence reaction outcomes.
The mechanism of action for 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide may involve:
Further studies are required to elucidate specific molecular targets and pathways affected by this compound.
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point have not been extensively documented but would typically be determined through experimental methods.
Key chemical properties include:
Relevant data from studies can provide insights into its behavior under various conditions.
This compound has potential applications in several fields:
The unique combination of functional groups in this compound makes it an interesting candidate for further research into its properties and potential applications in drug development and material science .
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: